molecular formula C29H25BrN2O2 B14493028 Naphth(2,1-d)oxazolium, 3-ethyl-2-(3-(3-ethylnaphth(2,1-d)oxazol-2(3H)-ylidene)-1-propenyl)-, bromide CAS No. 65087-24-3

Naphth(2,1-d)oxazolium, 3-ethyl-2-(3-(3-ethylnaphth(2,1-d)oxazol-2(3H)-ylidene)-1-propenyl)-, bromide

Cat. No.: B14493028
CAS No.: 65087-24-3
M. Wt: 513.4 g/mol
InChI Key: WHFFFZUPYRCGQA-UHFFFAOYSA-M
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Description

Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide is a complex organic compound with a unique structure. It belongs to the class of oxazolium compounds, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of naphthalene and oxazole rings, which contribute to its stability and reactivity .

Preparation Methods

The synthesis of Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide involves several steps. The primary synthetic route includes the condensation of naphthalene derivatives with oxazole precursors under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxides and other derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or metal hydrides, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Scientific Research Applications

Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and context .

Comparison with Similar Compounds

Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide can be compared with other oxazolium compounds, such as:

  • Naphth[2,1-d]oxazolium, 3-methyl-2-[3-(3-methylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide
  • Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-butenyl]-, bromide

These compounds share similar structural features but differ in their substituents and reactivity. The unique properties of Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide make it particularly valuable for specific applications .

Properties

CAS No.

65087-24-3

Molecular Formula

C29H25BrN2O2

Molecular Weight

513.4 g/mol

IUPAC Name

(2E)-3-ethyl-2-[(E)-3-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)prop-2-enylidene]benzo[g][1,3]benzoxazole;bromide

InChI

InChI=1S/C29H25N2O2.BrH/c1-3-30-24-18-16-20-10-5-7-12-22(20)28(24)32-26(30)14-9-15-27-31(4-2)25-19-17-21-11-6-8-13-23(21)29(25)33-27;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

WHFFFZUPYRCGQA-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C3=CC=CC=C3C=C2)O/C1=C/C=C/C4=[N+](C5=C(O4)C6=CC=CC=C6C=C5)CC.[Br-]

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)OC1=CC=CC4=[N+](C5=C(O4)C6=CC=CC=C6C=C5)CC.[Br-]

Origin of Product

United States

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